molecular formula C7H11NO B588013 N-[(2S)-but-3-yn-2-yl]-N-methylacetamide CAS No. 145679-21-6

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide

Cat. No.: B588013
CAS No.: 145679-21-6
M. Wt: 125.171
InChI Key: JEFRWOPVVZJUDI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide, featuring a butynyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide typically involves the reaction of 3-butyn-2-ol with methylamine in the presence of acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-but-3-yn-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate: A tricarboxylic acid dianion with similar structural features.

    N-[(2S)-2-amino-2-carboxyethyl]-L-glutamic acid: Another compound with a similar backbone but different functional groups.

Uniqueness

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide is unique due to its butynyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

145679-21-6

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

N-[(2S)-but-3-yn-2-yl]-N-methylacetamide

InChI

InChI=1S/C7H11NO/c1-5-6(2)8(4)7(3)9/h1,6H,2-4H3/t6-/m0/s1

InChI Key

JEFRWOPVVZJUDI-LURJTMIESA-N

SMILES

CC(C#C)N(C)C(=O)C

Synonyms

Acetamide, N-methyl-N-(1-methyl-2-propynyl)-, (S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.